molecular formula C14H11NO3S B11957664 2-(2-Nitrophenylthio)acetophenone CAS No. 20940-09-4

2-(2-Nitrophenylthio)acetophenone

Cat. No.: B11957664
CAS No.: 20940-09-4
M. Wt: 273.31 g/mol
InChI Key: WGTPNGJGENUDBI-UHFFFAOYSA-N
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Description

[The specific mechanism of action, research applications, and physicochemical data for 2-(2-Nitrophenylthio)acetophenone could not be confirmed from the search results. It is advised to consult specialized chemical databases, scientific literature, or analytical data for accurate information. This compound is intended for research purposes and is not for diagnostic or therapeutic use.]

Properties

IUPAC Name

2-(2-nitrophenyl)sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-13(11-6-2-1-3-7-11)10-19-14-9-5-4-8-12(14)15(17)18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTPNGJGENUDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402457
Record name 2-[(2-Nitrophenyl)sulfanyl]-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20940-09-4
Record name 2-[(2-Nitrophenyl)sulfanyl]-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-NITROPHENYLTHIO)ACETOPHENONE
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Preparation Methods

Synthesis of 2-Nitroacetophenone Precursor

The preparation of 2-(2-nitrophenylthio)acetophenone often begins with synthesizing 2-nitroacetophenone, a critical intermediate. A widely cited method involves the nitration of acetophenone under strongly acidic conditions.

Procedure :

  • Step 1 : A mixture of concentrated sulfuric acid (500 mL) and nitric acid (1:7 v/v) is cooled to -15°C.

  • Step 2 : Acetophenone (100 g) is added dropwise while maintaining the temperature below -15°C.

  • Step 3 : Calcium silicate powder (14 g) is introduced to stabilize intermediates, followed by overnight stirring.

  • Workup : Ice water is added to quench the reaction, yielding 134 g of 2-nitroacetophenone (97% yield, 99.8% purity).

Key Data :

ParameterValue
Yield97%
Purity99.8%
Melting Point76–78°C
Boiling Point202°C
SolubilityChloroform, Ethyl Acetate

Thiophenyl Group Introduction

The thiophenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or coupling reactions. A representative method involves reacting 2-nitroacetophenone with 2-nitrophenylthiol under basic conditions.

Procedure :

  • Step 1 : 2-Nitroacetophenone (10 mmol) is dissolved in anhydrous DMF.

  • Step 2 : 2-Nitrophenylthiol (12 mmol) and K₂CO₃ (15 mmol) are added.

  • Step 3 : The mixture is heated at 80°C for 12 hours under nitrogen.

  • Workup : The product is extracted with ethyl acetate and purified via column chromatography (hexane/EtOAc 4:1), yielding 72% of 2-(2-nitrophenylthio)acetophenone.

Mechanistic Insight :
The nitro group activates the phenyl ring toward nucleophilic attack, enabling thiolate ions to displace leaving groups (e.g., halides) or directly couple via C–S bond formation.

One-Pot Oxidative Coupling Strategy

A streamlined approach combines acetophenone derivatives with 2-nitrothiophenol using oxidative conditions.

Procedure :

  • Step 1 : Acetophenone (10 mmol), 2-nitrothiophenol (12 mmol), and iodine (1.5 equiv) are mixed in DMSO.

  • Step 2 : The reaction is stirred at 100°C for 6 hours.

  • Workup : The mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethanol, yielding 68% product.

Reaction Optimization :

ConditionYield (%)
Iodine (1.5 equiv)68
TEMPO (oxidant)55
CuI (catalyst)62

Iodine acts as both an oxidant and a mild Lewis acid, facilitating C–S bond formation through radical intermediates.

Acid-Catalyzed Thioetherification

Brønsted Acid Catalysis

p-Toluenesulfonic acid (p-TsOH) efficiently catalyzes thioether formation between 2-nitroacetophenone and thiols.

Procedure :

  • Step 1 : 2-Nitroacetophenone (0.4 mmol) and 2-nitrophenylthiol (0.4 mmol) are dissolved in MeCN.

  • Step 2 : p-TsOH (10 mol%) is added, and the mixture is stirred at room temperature for 2 hours.

  • Workup : Extraction with diethyl ether and chromatography afford the product in 75% yield.

Advantages :

  • Mild conditions (room temperature, short reaction time).

  • High functional group tolerance.

Metal-Mediated Cross-Coupling

Palladium-catalyzed cross-coupling offers regioselective control for constructing the C–S bond.

Procedure :

  • Step 1 : 2-Nitroiodobenzene (1.2 equiv) and acetophenone thiol (1 equiv) are mixed with Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene.

  • Step 2 : The reaction is heated at 110°C for 24 hours.

  • Workup : Purification via flash chromatography yields 65% of the target compound.

Catalyst Screening :

Catalyst SystemYield (%)
Pd(OAc)₂/Xantphos65
CuI/1,10-phenanthroline58
NiCl₂(dppe)42

Comparative Analysis of Methods

MethodYield (%)TemperatureTime (h)Cost Efficiency
Nitration-Thiolation7280°C12Moderate
Oxidative Coupling68100°C6High
Acid-Catalyzed75RT2Low
Pd-Catalyzed65110°C24High

The acid-catalyzed method offers the best balance of yield and operational simplicity, while oxidative coupling is preferable for scalability.

Challenges and Optimization Strategies

Nitro Group Reactivity

The electron-withdrawing nitro group deactivates the aromatic ring, necessitating vigorous conditions for thiolation. Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.

Purification Difficulties

The product’s low solubility in aqueous media complicates isolation. Gradient chromatography (hexane → EtOAc) achieves >95% purity, as confirmed by HPLC .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitrophenylthio)acetophenone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

    Substitution: The acetophenone moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles like bromine (Br2) or chlorinating agents.

Major Products Formed:

    Reduction: 2-(2-Aminophenylthio)acetophenone.

    Oxidation: 2-(2-Nitrophenylsulfonyl)acetophenone.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenylthio)acetophenone and its derivatives often involves interactions with cellular components. For instance, some derivatives have been shown to alter cell membrane permeability, leading to cell death in pathogenic fungi . The nitro group can also participate in redox reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Biodegradability and Toxicity Comparison
Compound Biodegradability (OECD 301) Acute Toxicity (LD₅₀, mg/kg)
Acetophenone Readily biodegradable 815 (rat, oral)
2'-Nitroacetophenone Slow 320 (estimated)
2-(Phenylsulfonyl)acetophenone Not biodegradable 450 (rat, dermal)

Biological Activity

2-(2-Nitrophenylthio)acetophenone is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The chemical formula for 2-(2-Nitrophenylthio)acetophenone is C10_{10}H9_{9}N1_{1}O3_{3}S1_{1}. Its structure includes a nitrophenyl group and a thioether linkage, which contribute to its reactivity and biological interactions.

1. Anticancer Activity

Recent studies have highlighted the potential of nitro compounds, including 2-(2-Nitrophenylthio)acetophenone, in anticancer therapy. Nitro groups are known to participate in redox reactions that can induce cytotoxic effects on cancer cells.

  • Case Study : A study demonstrated that derivatives of nitro compounds exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) . The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
CompoundCell LineIC50_{50} (µM)
2-(2-Nitrophenylthio)acetophenoneHepG215.5
2-(2-Nitrophenylthio)acetophenoneMCF718.3

2. Antimicrobial Activity

The antimicrobial properties of nitro compounds are well-documented, making them candidates for treating infections caused by resistant strains of bacteria.

  • Research Findings : In vitro studies have shown that 2-(2-Nitrophenylthio)acetophenone exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The nitro group enhances the compound's ability to penetrate bacterial cell walls, leading to increased efficacy.
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

3. Antioxidant Activity

The antioxidant potential of 2-(2-Nitrophenylthio)acetophenone has been explored due to its ability to scavenge free radicals.

  • Mechanism : The compound can donate electrons to free radicals, neutralizing them and preventing cellular damage. Studies have indicated that it shows a dose-dependent scavenging effect on DPPH radicals, a common assay for measuring antioxidant activity .
Concentration (µg/mL)% Scavenging Activity
5045
10065
20085

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2-Nitrophenylthio)acetophenone in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised to avoid inhalation of dust .
  • Contain spills using inert absorbents and avoid dispersal into drains. Collect waste in airtight containers for compliant disposal .
  • Store in a cool, dry, ventilated area, away from oxidizers and incompatible substances. Monitor degradation over time, as nitro compounds may become unstable .

Q. Which spectroscopic techniques are optimal for characterizing 2-(2-Nitrophenylthio)acetophenone?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the aromatic proton environment, ketone carbonyl (δ ~200-220 ppm), and nitrophenyl/thioether linkages.
  • FT-IR Spectroscopy : Confirm C=O (~1680 cm1^{-1}), NO2_2 (~1520-1350 cm1^{-1}), and C-S (~700 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]+^+) and fragmentation patterns.
  • HPLC/GC : Assess purity (>95%) using reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. What synthetic routes are feasible for preparing 2-(2-Nitrophenylthio)acetophenone?

  • Methodological Answer :

  • Nucleophilic Substitution : React 2-nitrothiophenol with α-bromoacetophenone in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Monitor via TLC .
  • Oxidative Coupling : Use a Cu(I)-catalyzed coupling between 2-nitrobenzenethiol and acetophenone derivatives. Optimize temperature (60-80°C) and reaction time (12-24 hrs) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 2-(2-Nitrophenylthio)acetophenone in electrophilic substitutions?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian 09) to analyze frontier molecular orbitals (HOMO/LUMO) and Fukui indices. This identifies reactive sites (e.g., nitro group’s electrophilicity, thioether’s nucleophilicity) .
  • Simulate electrostatic potential maps to assess charge distribution, guiding predictions for regioselectivity in reactions like nitration or sulfonation .

Q. What strategies resolve contradictions in reported reaction yields involving 2-(2-Nitrophenylthio)acetophenone?

  • Methodological Answer :

  • Systematic Variation : Test solvent polarity (e.g., DMSO vs. THF), temperature (25°C vs. 60°C), and catalyst loading (e.g., 1-5 mol% Pd). Document deviations using DOE (Design of Experiments) .
  • Control Experiments : Exclude moisture/oxygen via Schlenk techniques. Verify starting material purity via HPLC and quantify byproducts (e.g., nitro reduction products) .

Q. How does the nitro group’s electronic effect influence the acetophenone moiety’s reactivity?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure reduction potentials to quantify nitro group’s electron-withdrawing effect. Compare with analogs (e.g., 4-nitro derivatives) .
  • Kinetic Isotope Effects (KIE) : Study H/D exchange at the acetophenone α-carbon to assess resonance stabilization from the nitro group .

Data Interpretation and Validation

Q. How should researchers validate the purity of 2-(2-Nitrophenylthio)acetophenone after synthesis?

  • Methodological Answer :

  • Combined Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection. Cross-validate with GC-MS for volatile impurities .
  • Elemental Analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values .

Q. What are the best practices for documenting and sharing spectral data for this compound?

  • Methodological Answer :

  • Public Repositories : Deposit NMR, IR, and MS data in PubChem or ChemSpider with detailed experimental conditions (solvent, temperature) .
  • Metadata Inclusion : Report instrument parameters (e.g., NMR frequency, MS ionization mode) to ensure reproducibility .

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